(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C20H18BrNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorenyl group attached to a piperidine ring, which is further substituted with a bromine atom and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-bromo-4-oxopiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the esterification process. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The purification process may involve additional steps such as recrystallization to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield alcohols, and oxidation reactions yield more oxidized compounds .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
- (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
- Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene
Uniqueness
(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in scientific research .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-bromo-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-18-11-22(10-9-19(18)23)20(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMYTMXBSGKEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)Br)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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